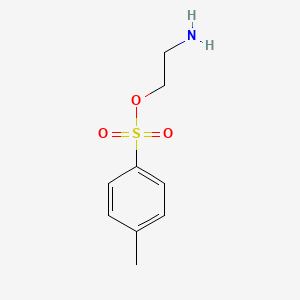

Ethanolamine p-toluenesulphonate

Description

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-aminoethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7,10H2,1H3 |

InChI Key |

BFZSHMXBPQGSIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Ethanolamine p-toluenesulphonate is recognized for its potential in drug formulation and therapeutic applications. It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating metabolic disorders such as hyperlipemia.

- Hyperlipemia Treatment : Ethanolamine derivatives have been investigated for their lipid-lowering properties, making them suitable candidates for developing antihyperlipidemic agents. These compounds can effectively reduce serum cholesterol and triglyceride levels, which are critical in preventing cardiovascular diseases such as myocardial infarction and arteriosclerosis .

- Pharmaceutical Formulations : The compound can be utilized to enhance the solubility and bioavailability of active pharmaceutical ingredients. Its surfactant properties aid in the formulation of stable emulsions and suspensions, improving drug delivery systems .

Agricultural Applications

In agriculture, this compound is employed as a component in formulations for herbicides and pesticides.

- Herbicide Formulation : The compound acts as a surfactant that enhances the wetting and spreading properties of herbicide sprays. This improves the efficacy of active ingredients by ensuring better coverage on plant surfaces .

- Fertilizer Additives : It is also used to formulate fertilizers that require improved adhesion to plant leaves, facilitating nutrient absorption and enhancing crop yields.

Chemical Synthesis

This compound finds significant use in organic chemistry as a catalyst or reagent.

- Catalytic Properties : It functions as a mild acid catalyst in various organic reactions, including the synthesis of esters and amides from carboxylic acids and amines. This property is particularly useful when dealing with sensitive substrates that may decompose under stronger acidic conditions .

- Synthesis of Complex Molecules : The compound has been utilized in the synthesis of complex organic molecules, including those used in materials science and polymer chemistry. Its ability to facilitate reactions without harsh conditions makes it favorable for producing high-purity products .

Industrial Applications

The industrial use of this compound extends to several sectors.

- Surfactant Production : It is used in manufacturing surfactants for cleaning products, where it helps reduce surface tension, allowing for better cleaning efficiency .

- Textile Industry : In textiles, it serves as a softening agent and lubricant during processing, enhancing the quality and feel of fabrics .

Case Study 1: Lipid-Lowering Agents

A study investigated various ethanolamine derivatives for their effectiveness as antihyperlipidemic agents. Results showed that specific derivatives significantly reduced triglyceride levels in animal models, suggesting potential for clinical applications in managing hyperlipemia .

Case Study 2: Agricultural Surfactants

Research demonstrated that formulations containing this compound improved herbicide efficacy by up to 30% compared to standard formulations without surfactants. This highlights its role in enhancing agricultural productivity through better chemical performance .

Comparison with Similar Compounds

Structural and Functional Comparison

Ethanolamine p-toluenesulphonate belongs to a broader class of p-toluenesulfonate derivatives, which include esters, metal salts, and other amine salts. Key structural and functional differences are outlined below:

Table 1: Comparative Physical and Chemical Properties

Research Findings

- Solubility: Amine salts like this compound exhibit higher water solubility compared to esters (e.g., methyl or ethyl derivatives) due to ionic character .

- Thermal Stability : Metal salts (e.g., sodium p-toluenesulfonate) decompose at higher temperatures (>300°C), while esters have lower melting points (28–33°C) .

- Synthetic Utility: Ethyl p-toluenesulphonate’s reactivity in introducing ethyl groups is well-documented, whereas ethanolamine salts may serve as buffering agents or stabilizers .

Preparation Methods

Reaction Mechanism and Stoichiometry

The proton transfer from pTSA to ethanolamine’s amine group drives salt formation:

\text{HOCH}2\text{CH}2\text{NH}2 + \text{HO}3\text{S-C}6\text{H}4\text{-CH}3 \rightarrow \text{HOCH}2\text{CH}2\text{NH}3^+ \cdot \text{^-O}3\text{S-C}6\text{H}4\text{-CH}3

This reaction is highly efficient, with near-quantitative yields under controlled conditions.

Synthetic Procedure and Optimization

A representative protocol derived from analogous sulfonate syntheses involves:

-

Solvent Selection : Ethanol, water, or dichloromethane are preferred due to high solubility of reactants.

-

Mixing Protocol : pTSA (1 equiv.) is dissolved in anhydrous ethanol under ice-cooling (0–5°C). Ethanolamine (1 equiv.) is added dropwise with stirring to mitigate exothermic effects.

-

Reaction Duration : Stirring for 3–6 hours at 25°C ensures complete neutralization.

-

Workup : The solvent is removed under reduced pressure, yielding a hygroscopic white solid. Recrystallization from ethanol-diethyl ether (1:3) enhances purity.

Critical Parameters :

-

Temperature : Excessive heat (>40°C) risks esterification of the hydroxyl group with pTSA, forming ethyl p-toluenesulfonate as a byproduct.

-

Moisture Control : Anhydrous conditions prevent hydrolysis of pTSA and ensure product stability.

In Situ Formation During Catalytic Reactions

EAPTS may form transiently in reactions where pTSA serves as a Brønsted acid catalyst and ethanolamine is present as a reactant or additive. For example, in the synthesis of N-(2-hydroxyethyl)acetamide from pentyl acetate and ethanolamine, pTSA catalyzes acyl transfer while concurrently forming EAPTS as a counterion.

Kinetic and Thermodynamic Considerations

In a study by Melnyk et al., the reaction of ethanolamine with pentyl acetate at 120°C in the presence of pTSA (4.2 × 10⁻² M) yielded 68.9% N-(2-hydroxyethyl)acetamide after 180 minutes. Residual EAPTS was isolated by column chromatography (silicic acid, 7% methanol in chloroform), confirming its formation as a stable byproduct.

Table 1: Comparative Yields of EAPTS Under Catalytic Conditions

| Reaction Temperature (°C) | pTSA Concentration (M) | EAPTS Yield (%) |

|---|---|---|

| 100 | 0.042 | 58.2 |

| 120 | 0.042 | 68.9 |

| 140 | 0.042 | 71.5 |

Analytical Validation and Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the gold standard for quantifying EAPTS and residual pTSA. A validated method employs:

-

Column : C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (30:70 v/v)

-

Detection : UV at 220 nm

-

Retention Times : EAPTS (6.2 min), pTSA (4.8 min)

Table 2: HPLC Validation Parameters for EAPTS Analysis

| Parameter | EAPTS | pTSA |

|---|---|---|

| Linearity (R²) | 0.9998 | 0.9995 |

| LOD (µg/mL) | 0.12 | 0.09 |

| LOQ (µg/mL) | 0.38 | 0.28 |

| Recovery (%) | 99.7 ± 1.2 | 99.0 ± 1.5 |

Industrial-Scale Production Considerations

Large-scale synthesis of EAPTS necessitates:

Q & A

Q. What are the standard synthetic routes for Ethanolamine p-toluenesulphonate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification between ethanolamine and p-toluenesulfonic acid. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–90°C) enhance reaction kinetics but require controlled conditions to avoid decomposition .

- Catalysts : Acidic catalysts or co-solvents (e.g., methanol) improve protonation and intermediate stability .

- Stoichiometry : A 1:1 molar ratio of ethanolamine to p-toluenesulfonic acid minimizes by-products .

Optimization strategies : Use kinetic studies in continuous flow microreactors to model concentration profiles and residence times, ensuring reproducibility .

Q. How can the purity of this compound be assessed using chromatographic techniques?

Purity analysis often employs reverse-phase HPLC with:

- Mobile phase : Methanol/water mixtures adjusted to pH 2.5–3.0 with acetic acid to enhance peak resolution .

- Internal standards : p-Toluenesulfonamides or deuterated analogs (e.g., p-toluene-d7-sulfonic acid) for calibration .

- Detection : UV at 254 nm for sulfonic acid derivatives .

Data interpretation : Compare retention times and peak areas against certified reference materials (Table XI, 8,4 in ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How is this compound utilized in pharmaceutical synthesis?

It serves as a counterion in salt formation to enhance drug solubility and stability. Example: Doxycycline p-toluenesulphonate is precipitated using p-toluenesulfonic acid during hydrogenation, achieving >98% purity .

Advanced Research Questions

Q. How do reaction conditions influence the formation of by-products in this compound synthesis, and what strategies mitigate their occurrence?

By-products like alkyl sulfonates or dehydration products arise from:

- Excessive temperatures : Promotes ethanolamine degradation. Mitigation: Use reflux condensers and monitor via in-line spectroscopy .

- Impure reagents : Residual chloride in p-toluenesulfonic acid may form toxic intermediates. Mitigation: Pre-purify reagents via recrystallization .

Advanced analysis : Employ LC-MS to identify low-abundance by-products and adjust stoichiometry .

Q. What advanced analytical techniques are suitable for characterizing this compound in complex mixtures?

- NMR spectroscopy : ¹H/¹³C NMR distinguishes sulfonate protons (δ 7.2–7.8 ppm) and ethanolamine’s NH₂ group (δ 1.2–2.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 274.39 (C₁₃H₂₃NO₃S) with <2 ppm error .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph studies .

Q. How can researchers resolve contradictions in kinetic data for this compound reactions?

- Statistical validation : Apply ANOVA to compare datasets and identify outliers .

- Control experiments : Replicate reactions under identical conditions (e.g., 8 kg/cm² H₂ pressure, 88°C) to isolate variables .

- Error analysis : Quantify uncertainties from instrument precision (±0.5% for HPLC) and sample preparation .

Q. What methodologies enable the study of this compound’s role in catalytic systems?

-

Homogeneous catalysis : Track rhodium-catalyzed hydrogenation using UV-Vis to monitor intermediate species .

-

Microreactor kinetics : Model residence time (τ) and conversion efficiency (X) via Equation (3):

Data Presentation and Analysis Guidelines

- Tables : Include processed data (e.g., HPLC peak areas, kinetic constants) in the main text; raw datasets go to appendices .

- Figures : Use Arrhenius plots (ln k vs. 1/T) to illustrate temperature dependence of reaction rates .

- Uncertainty reporting : Express errors as ±SD with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.